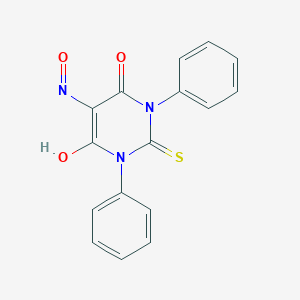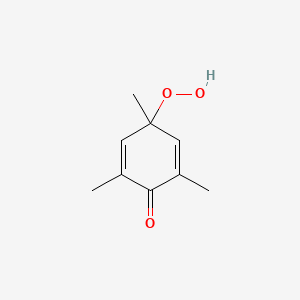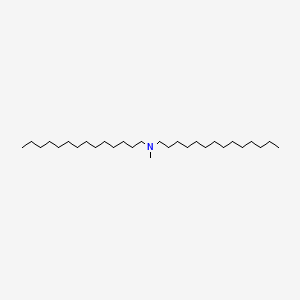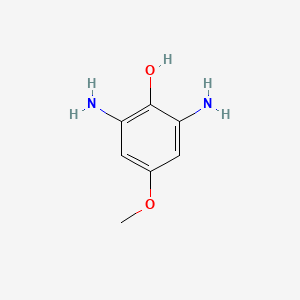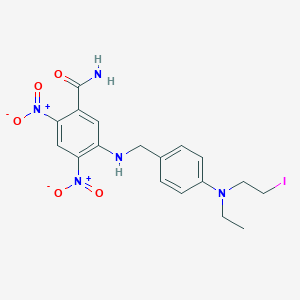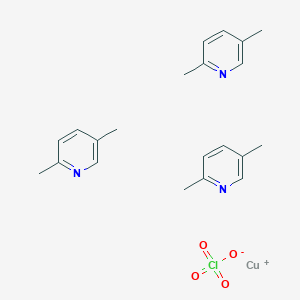
Copper(1+);2,5-dimethylpyridine;perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+);2,5-dimethylpyridine;perchlorate is a coordination compound that involves copper in the +1 oxidation state, coordinated with 2,5-dimethylpyridine and perchlorate ions. This compound is of interest due to its unique structural and chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+);2,5-dimethylpyridine;perchlorate typically involves the reaction of copper(I) salts with 2,5-dimethylpyridine in the presence of perchlorate ions. One common method is to dissolve copper(I) chloride in an appropriate solvent, such as acetonitrile, and then add 2,5-dimethylpyridine and sodium perchlorate. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Copper(1+);2,5-dimethylpyridine;perchlorate undergoes various chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.
Substitution: Ligands such as 2,5-dimethylpyridine can be substituted with other nitrogen-containing ligands.
Coordination: The perchlorate ion can coordinate with other metal centers, forming mixed-ligand complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reactions typically involve other nitrogen-containing ligands such as pyridine or bipyridine.
Coordination: Reactions are often carried out in polar solvents like water or acetonitrile.
Major Products
Oxidation: Copper(II) complexes.
Substitution: New coordination compounds with different ligands.
Coordination: Mixed-ligand complexes with varying properties.
Scientific Research Applications
Copper(1+);2,5-dimethylpyridine;perchlorate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic and magnetic properties.
Mechanism of Action
The mechanism of action of Copper(1+);2,5-dimethylpyridine;perchlorate involves its ability to interact with biological molecules and metal centers. In biological systems, it can generate reactive oxygen species (ROS) that induce apoptosis in cancer cells. The compound can also disrupt mitochondrial function, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- Copper(1+);2,6-dimethylpyridine;perchlorate
- Copper(1+);2,4-dimethylpyridine;perchlorate
- Silver(1+);2,6-dimethylpyridine;perchlorate
Uniqueness
Copper(1+);2,5-dimethylpyridine;perchlorate is unique due to its specific ligand arrangement, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic and biological applications compared to its analogs .
Properties
CAS No. |
37719-20-3 |
|---|---|
Molecular Formula |
C21H27ClCuN3O4 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
copper(1+);2,5-dimethylpyridine;perchlorate |
InChI |
InChI=1S/3C7H9N.ClHO4.Cu/c3*1-6-3-4-7(2)8-5-6;2-1(3,4)5;/h3*3-5H,1-2H3;(H,2,3,4,5);/q;;;;+1/p-1 |
InChI Key |
APLRTSZBLSGTDT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CN=C(C=C1)C.CC1=CN=C(C=C1)C.CC1=CN=C(C=C1)C.[O-]Cl(=O)(=O)=O.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


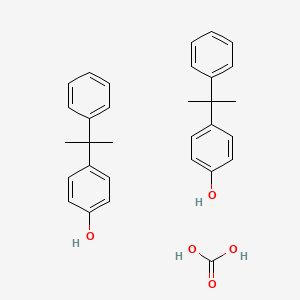
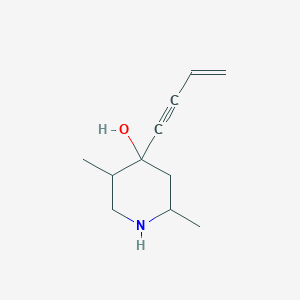
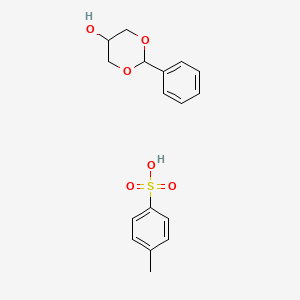
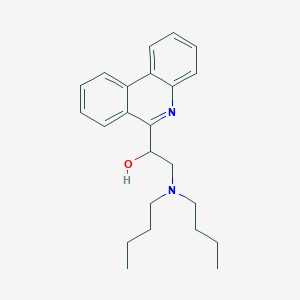
![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)

![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
